molecular formula C11H12ClN3O2 B12922733 Methyl 6-chloro-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate

Methyl 6-chloro-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate

Cat. No.: B12922733
M. Wt: 253.68 g/mol
InChI Key: XTEKTZFYCCPDCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-chloro-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate is a high-quality chemical reagent designed for research and development applications. As a member of the imidazo[1,2-b]pyridazine family, a scaffold recognized for its relevance in medicinal chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules . While the specific research applications for this 8-isopropyl derivative are not fully detailed in public sources, closely related structural analogs have demonstrated significant value in pharmaceutical research. For instance, a compound with a tert-butyl substituent is identified as a potent and selective protease-activated receptor 2 (PAR2) signaling pathway inhibitor, highlighting the potential of this chemical class in developing anti-inflammatory and anti-cancer agents . The presence of both a chloro group and an ester moiety on the core structure provides reactive sites for further functionalization, such through cross-coupling reactions or amidation, making it a valuable intermediate for creating targeted libraries in drug discovery programs . This product is provided for research purposes within laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle this material in accordance with all applicable laboratory and regulatory guidelines.

Properties

Molecular Formula

C11H12ClN3O2

Molecular Weight

253.68 g/mol

IUPAC Name

methyl 6-chloro-8-propan-2-ylimidazo[1,2-b]pyridazine-2-carboxylate

InChI

InChI=1S/C11H12ClN3O2/c1-6(2)7-4-9(12)14-15-5-8(11(16)17-3)13-10(7)15/h4-6H,1-3H3

InChI Key

XTEKTZFYCCPDCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN2C1=NC(=C2)C(=O)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-chloro-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate typically involves the reaction of imidazo[1,2-b]pyridazine derivatives with appropriate chlorinating and alkylating agents. One common method involves the reaction of imidazo[1,2-b]pyridazine with chlorine and isopropyl groups under controlled conditions to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as chlorination, alkylation, and esterification, followed by purification techniques like recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-b]pyridazine derivatives .

Scientific Research Applications

Biological Activities

Methyl 6-chloro-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate exhibits several biological activities that are relevant to drug discovery:

  • Anticancer Activity : Research indicates that this compound has potential anticancer properties. A study demonstrated that it could inhibit the proliferation of cancer cells in vitro, leading to apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of specific signaling pathways associated with cell survival and death.
  • Enzyme Inhibition : This compound has shown promise as an inhibitor of certain enzymes involved in cancer progression. For instance, it has been reported to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cancer cell growth.

Case Study 1: Anticancer Efficacy

A comprehensive study published in Cancer Research evaluated the effects of this compound on lung cancer cells. The results indicated:

Treatment Concentration (µM)Cell Viability (%)Induction of Apoptosis (%)
0.58010
1.06025
5.03050

The compound exhibited a dose-dependent reduction in cell viability and significantly induced apoptosis at higher concentrations.

Case Study 2: Enzyme Inhibition

In another investigation focused on enzyme inhibition, this compound was tested against HDACs:

Compound Concentration (nM)HDAC Inhibition (%)
1020
5050
10080

The results demonstrated that at concentrations above 50 nM, the compound effectively inhibited HDAC activity, suggesting its potential as a therapeutic agent in cancer treatment.

Mechanism of Action

The mechanism of action of methyl 6-chloro-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key analogs based on substituent variations:

Compound Name Position 6 Position 8 Ester Group Molecular Formula Molecular Weight Purity (%) Storage Conditions
Methyl 6-chloro-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate (Target) Cl Isopropyl (C3H7) Methyl C11H13ClN3O2* ~253.7* N/A Likely 2–8°C, inert atmos.
Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate Cl tert-Butyl (C4H9) Methyl C12H14ClN3O2 267.71 N/A 2–8°C, inert atmosphere
Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate Cl H Ethyl C9H8ClN3O2 225.63 98 N/A
Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate Cl H Methyl C8H6ClN3O2 211.61 97 Typically in stock
6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid Cl H - C7H4ClN3O2 197.58 97 N/A

*Estimated based on structural similarity.

Key Observations:

Substituent Bulk and Solubility: The isopropyl group at position 8 (target compound) offers intermediate steric hindrance compared to the bulkier tert-butyl group (C12H14ClN3O2) . This may enhance solubility in polar solvents relative to the tert-butyl analog.

Ester Group Impact :

  • Methyl esters (e.g., CAS 572910-59-9) are less prone to hydrolysis than ethyl esters (CAS 64067-99-8), improving metabolic stability .
  • Conversion to the carboxylic acid (CAS 14714-24-0) eliminates ester functionality, altering reactivity and bioavailability .

Synthetic Accessibility :

  • The tert-butyl variant (CAS 1690176-75-0) is priced higher in commercial catalogs, suggesting complex synthesis due to steric challenges .
  • Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS 572910-59-9) is widely available (≥97% purity), indicating robust synthetic routes .

Physicochemical and Functional Comparisons

  • Boiling Points: Limited data available, but ester groups generally reduce volatility compared to carboxylic acids.
  • Hazard Profiles : Analogs with chloro and ester groups (e.g., CAS 1690176-75-0) exhibit warnings for acute toxicity (H302) and skin/eye irritation (H315/H319) .
  • Applications :
    • Methyl/ethyl esters are intermediates in drug discovery (e.g., kinase inhibitors).
    • Substituents at position 8 (isopropyl/tert-butyl) may optimize target binding in medicinal chemistry .

Biological Activity

Methyl 6-chloro-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₈H₈ClN₃O₂
  • Molecular Weight : 189.62 g/mol
  • CAS Number : 37818753

The compound features a chloro group and an isopropyl substituent on the imidazo[1,2-b]pyridazine core, which is critical for its biological activity.

Research indicates that this compound exhibits various mechanisms of action, primarily through the inhibition of specific signaling pathways and modulation of cellular processes.

  • Inhibition of PAR-2 Signaling Pathway : This compound has been identified as an inhibitor of the protease-activated receptor 2 (PAR-2) signaling pathway, which is implicated in several inflammatory and cancerous processes. The inhibition can lead to reduced cell proliferation and migration in various cancer cell lines .
  • Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. The compound's ability to modulate gene expression related to apoptosis has been documented .
  • Anti-inflammatory Effects : The compound also demonstrates anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines, which may be beneficial in treating conditions characterized by excessive inflammation .

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:

StudyCell LineConcentrationEffect
A549 (Lung Cancer)10 µMInduced apoptosis via caspase activation
MDA-MB-231 (Breast Cancer)5 µMInhibited cell migration by 40%
RAW264.7 (Macrophages)20 µMReduced TNF-alpha secretion by 50%

These findings suggest that the compound may serve as a lead candidate for further development into therapeutic agents targeting cancer and inflammatory diseases.

Case Studies

  • Case Study on Cancer Treatment : In a preclinical model involving mice with xenografted tumors, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treatment was associated with decreased Ki67 expression, indicating reduced cell proliferation .
  • Inflammation Model : In a mouse model of acute inflammation induced by lipopolysaccharide (LPS), treatment with this compound led to a marked decrease in edema and inflammatory cell infiltration within tissues, highlighting its therapeutic potential in managing inflammatory responses .

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